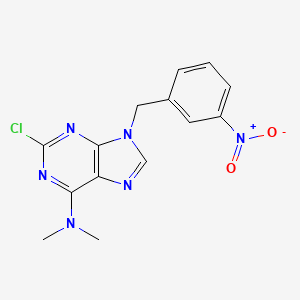
8-(2-Hydroxypropan-2-yl)adenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “((2R,3S,4R,5R)-5-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the purine base: The purine base is synthesized through a series of reactions involving the condensation of formamide and other intermediates.
Attachment of the sugar moiety: The sugar moiety, in this case, a ribose derivative, is attached to the purine base through a glycosidic bond.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group on the sugar moiety to form the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, and typically involves:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification steps: Such as crystallization, chromatography, and recrystallization to ensure the final product’s purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form different amines.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a model compound for nucleotide interactions.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:
Inhibit enzyme activity: By binding to the active site or allosteric sites.
Modulate receptor function: By acting as an agonist or antagonist.
Alter cellular pathways: By influencing signal transduction pathways or gene expression.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide that plays a central role in energy transfer within cells.
Guanosine monophosphate (GMP): Another nucleotide involved in various cellular processes.
Cytidine monophosphate (CMP): A nucleotide that is a component of RNA.
Uniqueness
The uniqueness of “((2R,3S,4R,5R)-5-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
35927-35-6 |
|---|---|
分子式 |
C13H20N5O8P |
分子量 |
405.30 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[6-amino-8-(2-hydroxypropan-2-yl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H20N5O8P/c1-13(2,21)12-17-6-9(14)15-4-16-10(6)18(12)11-8(20)7(19)5(26-11)3-25-27(22,23)24/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,14,15,16)(H2,22,23,24)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
QQEAKZPMKJLCJO-IOSLPCCCSA-N |
異性体SMILES |
CC(C)(C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)O |
正規SMILES |
CC(C)(C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
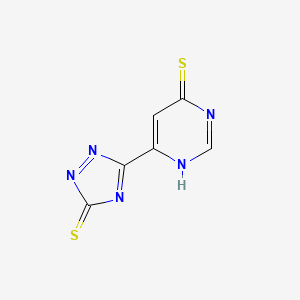
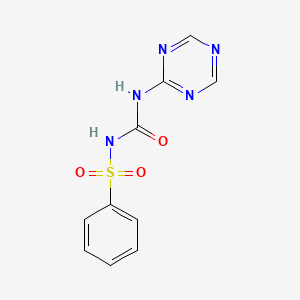
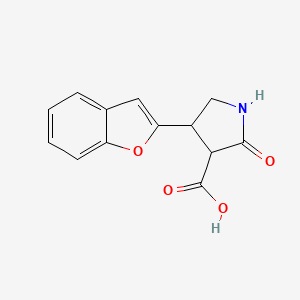
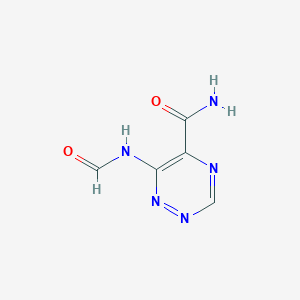
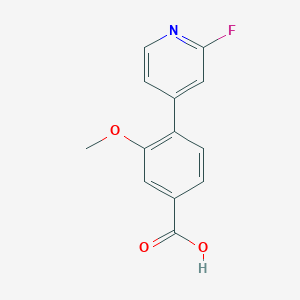

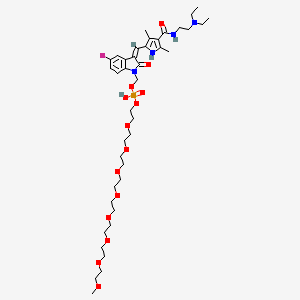
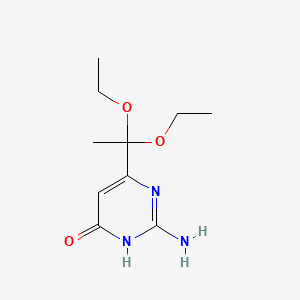
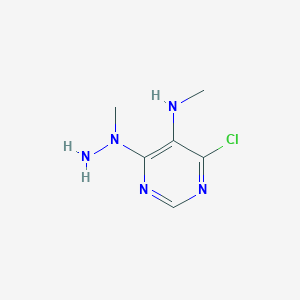

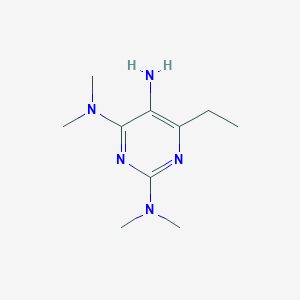
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
